molecular formula C15H19NO2S B5623263 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B5623263
M. Wt: 277.4 g/mol
InChI Key: HOXYXKQZSIGGDI-UHFFFAOYSA-N
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Description

"4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one" is part of a broader class of compounds known for their complex molecular architecture, which includes a spiro arrangement incorporating both sulfur and nitrogen within a bicyclic system. This structural motif has been explored for various biological and chemical properties.

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the spiro ring system through reactions such as cyclocondensation, employing key intermediates like cyclohexylidene hydrazine and thioglycollic acid in a solvent like DMF (Dimethylformamide). The process may include specific reactions tailored to introduce the methoxyphenyl group at the 4-position, showcasing the compound's synthetic complexity and the precision required in its preparation (Singh et al., 2021).

Scientific Research Applications

Antimicrobial Activity

4-(4-Methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to good activity against various microbes, including S. aureus, E. coli, P. aeruginosa, and B. subtilis (Singh et al., 2021). Further, spiro thiazolinone heterocyclic compounds, including derivatives of 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one, have shown higher antimicrobial activities as the fusion of heterocyclic rings increases (Patel & Patel, 2015).

Antiviral Activity

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown significant potential in antiviral drug development. Certain compounds in this category have demonstrated the ability to inhibit human coronavirus and influenza virus replication, indicating their relevance for antiviral drug development (Apaydın et al., 2019). Additionally, N-cyclohexylidene-N-phenylamines derivatives have shown antibacterial, antifungal, and nematicidal activities, suggesting a broad spectrum of potential applications in antiviral and antimicrobial treatments (Srinivas, Nagaraj, & Reddy, 2008).

Anticancer Activity

New 1-thia-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit moderate to high inhibition activities against various cancer cell lines, such as HepG-2, PC-3, and HCT116. This demonstrates their potential utility in anticancer therapies (Flefel et al., 2017).

Synthesis and Applications in Chemistry

The chemical synthesis of 4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives is an area of interest due to its applications in medicinal chemistry. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane is a notable achievement, involving steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversing stereochemistry (Mai et al., 2010).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological targets .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used for this purpose .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-18-13-7-5-12(6-8-13)16-14(17)11-19-15(16)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXYXKQZSIGGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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